2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate
Overview
Description
2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazinan ring, a sulfonyl group, and a nitrobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoic acid with 2-aminoethylamine to form an intermediate, which is then reacted with 4-methylbenzenesulfonyl chloride and 1,3,5-triazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-aminobenzoate.
Reduction: Formation of this compound sulfide.
Substitution: Formation of 2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-carboxybenzoate.
Scientific Research Applications
2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways, modulating the expression of genes involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Methyl 4-aminobenzoate: An ester of 4-aminobenzoic acid.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with similar structural features.
Uniqueness
2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate is unique due to its combination of a triazinan ring, a sulfonyl group, and a nitrobenzoate ester. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[6-[(4-methylphenyl)sulfonylamino]-2,4-dihydro-1H-1,3,5-triazin-3-yl]ethyl 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O6S/c1-14-2-8-17(9-3-14)31(28,29)22-19-20-12-23(13-21-19)10-11-30-18(25)15-4-6-16(7-5-15)24(26)27/h2-9H,10-13H2,1H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFHOPOOFHCROR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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